1,4-Ethanoisoquinolin-3(2H)-one, 1,4-dihydro-
CAS No.: 3118-16-9
Cat. No.: VC1973068
Molecular Formula: C11H11NO
Molecular Weight: 173.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3118-16-9 |
|---|---|
| Molecular Formula | C11H11NO |
| Molecular Weight | 173.21 g/mol |
| IUPAC Name | 9-azatricyclo[6.2.2.02,7]dodeca-2,4,6-trien-10-one |
| Standard InChI | InChI=1S/C11H11NO/c13-11-9-5-6-10(12-11)8-4-2-1-3-7(8)9/h1-4,9-10H,5-6H2,(H,12,13) |
| Standard InChI Key | BPBPNUGGTKXXAM-UHFFFAOYSA-N |
| SMILES | C1CC2C3=CC=CC=C3C1C(=O)N2 |
| Canonical SMILES | C1CC2C3=CC=CC=C3C1C(=O)N2 |
Introduction
Chemical Identity and Properties
1,4-Ethanoisoquinolin-3(2H)-one, 1,4-dihydro- is characterized by a tricyclic structure featuring a benzene ring fused to a partially saturated heterocyclic ring containing a nitrogen atom and a carbonyl group. The compound exhibits the following physicochemical properties:
| Property | Value |
|---|---|
| CAS Number | 3118-16-9 |
| Molecular Formula | C11H11NO |
| Molecular Weight | 173.21 g/mol |
| IUPAC Name | 9-azatricyclo[6.2.2.02,7]dodeca-2,4,6-trien-10-one |
| Standard InChI | InChI=1S/C11H11NO/c13-11-9-5-6-10(12-11)8-4-2-1-3-7(8)9/h1-4,9-10H,5-6H2,(H,12,13) |
| Standard InChIKey | BPBPNUGGTKXXAM-UHFFFAOYSA-N |
| SMILES | C1CC2C3=CC=CC=C3C1C(=O)N2 |
| PubChem Compound ID | 303841 |
Note: There appears to be a discrepancy in some literature regarding the molecular formula, with some sources incorrectly listing it as C12H13NO. Based on structural analysis and authoritative chemical databases, C11H11NO is the correct formula.
Structural Features
The compound's structure consists of:
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A benzene ring fused to a bridged heterocyclic system
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A lactam (cyclic amide) functionality
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A tricyclic framework with a 1,4-ethano bridge connecting the isoquinoline scaffold
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Zero rotatable bonds, contributing to its rigid structure
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A single hydrogen bond acceptor (carbonyl oxygen) and potentially one hydrogen bond donor (NH group)
This structural arrangement contributes to its biological activity profile, particularly its interaction with central nervous system receptors.
Synthesis Methods
Multiple synthetic routes have been developed for preparing 1,4-Ethanoisoquinolin-3(2H)-one, 1,4-dihydro- and its analogs:
Bridged Lactam Approach
This approach involves the synthesis of bridged lactams as key intermediates:
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Nickel-catalyzed reduction of oximino esters to amino esters
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Thermal closure of cis-amino esters to bridged lactams
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Reaction of corresponding A-alkyl lactams with alkyl lithiums to yield bridged enamines
2H-3-Isoquinolones Pathway
As documented in U.S. Patent No. 3,954,771 (Geerts et al.), 2H-3-isoquinolones serve as precursors for the synthesis of 1,4-dihydro-1,4-ethanoisoquinoline-3(2H)ones:
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Preparation of 2H-3-isoquinolones via established methods
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Conversion to the target 1,4-ethanoisoquinolin-3(2H)-one, 1,4-dihydro- structure through appropriate transformations
N-benzyl-2,2-dimethoxyacetamide Route
U.S. Patent No. 4,041,077 (Ghosez et al.) describes an alternative synthetic approach:
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Utilization of N-benzyl-2,2-dimethoxyacetamides as starting materials
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Conversion to 2H-3-isoquinolones through a series of reactions
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Further transformation to the desired 1,4-dihydro-1,4-ethanoisoquinolin-3(2H)ones
These diverse synthetic methodologies provide flexibility in preparing the target compound and its derivatives with varying substituents, enabling structure-activity relationship studies.
Pharmacological Properties
Central Nervous System Activities
1,4-Ethanoisoquinolin-3(2H)-one, 1,4-dihydro- exhibits significant central nervous system (CNS) activity. According to U.S. Patent No. 3,781,436, the compound and its derivatives are effective for treating various neurological disorders, including:
The CNS effects are believed to result from the compound's interaction with specific neuroreceptors, although the precise mechanisms remain to be fully elucidated.
Structure-Activity Relationships
Research on 1,4-Ethanoisoquinolin-3(2H)-one, 1,4-dihydro- and structurally related compounds has provided valuable insights into structure-activity relationships:
Key Structural Features for Biological Activity
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The lactam (cyclic amide) functionality appears essential for CNS activity
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The tricyclic framework provides a rigid scaffold that contributes to receptor binding
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The ethano bridge connecting the isoquinoline scaffold influences the three-dimensional conformation
Functionalization Impact
Modifications to the basic scaffold can significantly alter the biological activity profile:
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O-functionalization of related isoquinolinols can enhance or modify pharmacological properties
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Substitution patterns on the aromatic ring influence receptor selectivity and potency
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Modifications to the lactam nitrogen can affect metabolic stability and pharmacokinetic properties
Related Derivatives and Analogs
O-Functionalized Derivatives
O-Functionalized derivatives of related isoquinolinols can be prepared through various methods:
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Treatment with acyl anhydrides or acyl halides
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Reaction with alkali or silver metal derived bases followed by alkylating agents
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Conversion of O-formyl or O-acyl derivatives through reaction with ammonium compounds
These derivatives potentially offer enhanced pharmacological properties and may serve as valuable intermediates in synthesizing more complex compounds.
3,4-Dihydroisoquinolin-1(2H)-one Analogs
Structurally related 3,4-dihydroisoquinolin-1(2H)-one compounds have shown promising bioactivities:
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Antioomycete activity against plant pathogens like Pythium recalcitrans
The most active derivative (compound I23) demonstrated superior efficacy compared to commercial fungicides, with an EC50 value of 14 μM against P. recalcitrans .
Current Research and Future Directions
Despite the established CNS activity of 1,4-Ethanoisoquinolin-3(2H)-one, 1,4-dihydro-, several research avenues remain to be explored:
Mechanistic Studies
Further investigation into the precise mechanisms underlying the observed biological activities could inform rational drug design:
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Receptor binding studies to identify specific targets
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Structure-based drug design approaches
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Computational modeling to predict activity and optimize structures
Expanded Pharmacological Evaluation
Comprehensive assessment of additional pharmacological properties beyond the established CNS effects:
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Evaluation of potential anti-inflammatory properties
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Assessment of antimicrobial activities
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Investigation of potential anticancer effects
Synthetic Optimization
Development of more efficient and scalable synthetic routes:
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Exploration of catalytic methods for key transformation steps
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Application of flow chemistry techniques for process improvement
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Green chemistry approaches to reduce environmental impact
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